molecular formula C12H9Cl2NOS B1451986 1-[2-(2,4-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone CAS No. 1211847-16-3

1-[2-(2,4-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone

Cat. No.: B1451986
CAS No.: 1211847-16-3
M. Wt: 286.2 g/mol
InChI Key: IXZLWVUMYZEJQU-UHFFFAOYSA-N
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Description

1-[2-(2,4-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2,4-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone typically involves the reaction of 2,4-dichlorophenyl isothiocyanate with acetylacetone in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring. The reaction conditions often include a temperature range of 50-100°C and the use of solvents such as dichloromethane or ethanol .

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactor systems, which offer improved reaction efficiency and higher yields compared to traditional batch reactors. These systems allow for precise control of reaction temperature and residence time, leading to better product quality and reduced waste .

Chemical Reactions Analysis

Types of Reactions

1-[2-(2,4-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the phenyl ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or phenyl rings .

Scientific Research Applications

1-[2-(2,4-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[2-(2,4-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. For example, it may inhibit microbial growth by disrupting cell wall synthesis or interfering with DNA replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(2,4-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone is unique due to its specific combination of a dichlorophenyl group and a thiazole ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

1-[2-(2,4-dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2NOS/c1-6-11(7(2)16)17-12(15-6)9-4-3-8(13)5-10(9)14/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXZLWVUMYZEJQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=C(C=C(C=C2)Cl)Cl)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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